CCT129202

Description

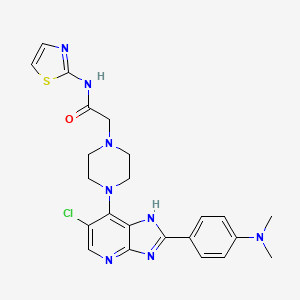

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKHWEFPFAGNEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241406 |

Source

|

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-93-5 |

Source

|

| Record name | CCT-129202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCT-129202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CCT129202: A Technical Guide to its Aurora Kinase Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Aurora kinase inhibitor CCT129202, focusing on its selectivity profile, mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism and Activity

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the Aurora kinase family of serine/threonine kinases.[1][2][3] These kinases are crucial regulators of mitosis, playing key roles in centrosome maturation, chromosome segregation, and cytokinesis.[1][4][5] Dysregulation of Aurora kinase activity is frequently observed in a wide range of human cancers, making them a compelling target for therapeutic intervention.[1][4] this compound exhibits inhibitory activity against Aurora A, Aurora B, and Aurora C, leading to mitotic arrest, accumulation of cells with 4N or greater DNA content, and subsequent apoptosis.[1][3] The compound has demonstrated growth inhibition across various human tumor cell lines and in vivo efficacy in xenograft models.[1][2][6]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases, demonstrating high selectivity for the Aurora kinase family.

Table 1: Inhibitory Activity of this compound Against Aurora Kinases

| Kinase | IC50 (µM) | Ki (nM) | Percent Inhibition @ 1 µM |

| Aurora A | 0.042 | 49.8 | 92% |

| Aurora B | 0.198 | - | 60% |

| Aurora C | 0.227 | - | - |

Data compiled from multiple sources.[3][7][8]

Table 2: Selectivity of this compound Against a Broader Kinase Panel

| Kinase | Percent Inhibition @ 1 µM |

| FGFR3 | 27% |

| CRAF | Not Active |

This compound showed high selectivity for Aurora kinases over a panel of 13 other kinases tested at a 1 µM concentration.[2][3][6]

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

A radioactive kinase assay is utilized to determine the in vitro inhibitory activity of this compound against Aurora kinases.[3][6]

1. Reagents and Materials:

-

Kinase Buffer: 50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT.[3][6]

-

Recombinant Kinases: NH2-terminal glutathione (B108866) S-transferase (GST)-fusion recombinant human Aurora A (amino acids 118-403), full-length Aurora B, and full-length Aurora C expressed in a baculovirus system.[3][6]

-

Substrate: Kemptide is a commonly used substrate for Aurora kinase assays.[9]

-

Inhibitor: this compound dissolved in DMSO.[6]

-

Detection: Novex Tris-Glycine gels, vacuum gel drier, and Kodak-Biomax XR film.[3][6]

2. Assay Procedure:

-

The kinase reactions are set up in the kinase buffer containing the respective Aurora kinase, γ-³²P-ATP, and varying concentrations of this compound.[3][6]

-

The reactions are terminated by the addition of sample buffer.[3][6]

-

The reaction products are separated by electrophoresis on Novex Tris-Glycine gels.[3][6]

-

The gels are dried on a vacuum gel drier at 80°C for 1 hour.[3][6]

-

The dried gels are exposed to Kodak-Biomax XR film to visualize the radiolabeled, phosphorylated substrate.[3][6]

-

The concentration of this compound that inhibits kinase activity by 50% (IC50) is calculated from the results.[3][6]

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are integral to the proper execution of mitosis. Their inhibition by this compound disrupts these critical cellular processes.

Caption: this compound inhibits Aurora A and B, disrupting key mitotic events.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in the in vitro kinase assay used to determine the potency of this compound.

Caption: Workflow for the in vitro radioactive Aurora kinase inhibition assay.

Mechanism of Action Leading to Apoptosis

The inhibition of Aurora kinases by this compound triggers a cascade of cellular events culminating in programmed cell death.

Caption: Cellular consequences of Aurora kinase inhibition by this compound.

References

- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

CCT129202: A Technical Guide to the Pan-Aurora Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCT129202 is a potent, ATP-competitive, small-molecule inhibitor of the Aurora kinase family.[1][2] The Aurora kinases—comprising Aurora A, B, and C—are a group of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[2][3] As a pan-Aurora inhibitor, this compound targets multiple members of this family, leading to significant disruptions in cell cycle progression and ultimately inducing apoptosis in cancer cells.[1][4] This document provides a detailed overview of the inhibitor's biochemical potency, its mechanism of action, and the experimental protocols used for its characterization.

Biochemical Profile: IC50 Values

The inhibitory activity of this compound has been quantified against the three primary Aurora kinase isoforms. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below, demonstrating its activity across the entire Aurora kinase family.

| Target Kinase | IC50 (μM) | IC50 (nM) |

| Aurora A | 0.042 | 42 |

| Aurora B | 0.198 | 198 |

| Aurora C | 0.227 | 227 |

| Data sourced from references[1][2][5][6]. |

Mechanism of Action and Signaling Pathway

Aurora kinases are essential for the faithful execution of mitosis. Aurora A is primarily involved in centrosome maturation and the assembly of the bipolar spindle, while Aurora B, a key component of the chromosomal passenger complex (CPC), regulates chromosome-microtubule attachments and cytokinesis.[2][7]

Inhibition of these kinases by this compound disrupts these critical mitotic events. This interference leads to mitotic arrest, failure of cytokinesis, and the accumulation of cells with a DNA content of 4N or greater (endoreduplication), which subsequently triggers apoptosis.[1][4] Furthermore, this compound has been shown to up-regulate the cyclin-dependent kinase inhibitor p21, resulting in the hypophosphorylation of the Retinoblastoma (Rb) protein.[6][8] This action inhibits the E2F transcription factor, further contributing to cell cycle arrest.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like this compound requires precise and validated experimental methodologies. Below are representative protocols for both biochemical (enzymatic) and cell-based assays.

This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[7][9]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified Aurora kinase.

Materials:

-

Recombinant human Aurora A, B, or C kinase

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide Substrate (e.g., Kemptide)

-

ATP solution

-

This compound stock solution in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Microplate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control (vehicle control) and a "no enzyme" control (blank).

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor solutions.

-

Enzyme Addition: Add the diluted Aurora kinase enzyme to all wells except the "blank" controls.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

-

Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.

-

Signal Detection: Measure the luminescence signal using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Data Analysis: Normalize the data using the vehicle control (100% activity) and blank control (0% activity). Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the activity of an Aurora kinase inhibitor within a cellular context by quantifying the phosphorylation of a key downstream substrate.[10]

Objective: To assess the potency of this compound in inhibiting Aurora B activity in a human tumor cell line.

Procedure Principle:

-

Cell Culture: Culture a human cancer cell line (e.g., HCT116) under standard conditions.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-24 hours).

-

Cell Lysis or Fixation: Cells are either lysed to prepare protein extracts or fixed for immunofluorescence analysis.

-

Detection of Phospho-Histone H3: The level of Histone H3 phosphorylated at Serine 10 (a direct substrate of Aurora B) is measured. This can be done via:

-

Immunoblotting: Separating protein lysates by SDS-PAGE and probing with an antibody specific to phospho-Histone H3 (Ser10).

-

Immunofluorescence: Staining fixed cells with the phospho-specific antibody and quantifying the fluorescence intensity per cell using high-content imaging.[11]

-

Immunoassay: Using techniques like ELISA to quantify the level of phospho-Histone H3 in cell lysates.

-

-

Data Analysis: The reduction in the phospho-Histone H3 signal is quantified relative to vehicle-treated controls to determine the cellular potency (EC50) of the inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Aurora Kinase Inhibitor CCT129202

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of CCT129202, a potent and selective Aurora kinase inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the imidazopyridine class.[1] Its chemical structure is characterized by a piperazinyl imidazo[4,5-b]pyridine scaffold.[2]

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[2]

Molecular Formula: C₂₃H₂₅ClN₈OS[3]

SMILES: CN(C)C(C=C1)=CC=C1C2=NC3=NC=C(Cl)C(N4CCN(CC(NC5=NC=CS5)=O)CC4)=C3N2[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Aurora kinases, with a high degree of selectivity for this family of serine/threonine kinases.[1][4] It demonstrates inhibitory activity against Aurora A, Aurora B, and Aurora C.[4][5] The primary mechanism of this compound involves the direct inhibition of Aurora kinase activity, which disrupts critical mitotic processes. The Aurora kinase family plays a pivotal role in centrosome maturation, chromosome segregation, and cytokinesis.[2] Inhibition of these kinases by this compound leads to aberrant mitosis, characterized by spindle defects, which ultimately results in the accumulation of cells with a DNA content of ≥4N and the induction of apoptosis.[1][2]

A key downstream signaling pathway affected by this compound involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][6] The induction of p21 leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[2][6] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby inhibiting its activity.[2] This sequence of events culminates in the decreased transcription of target genes essential for cell cycle progression, such as thymidine (B127349) kinase 1 (TK1).[1][2]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Kᵢ (nM) |

| Aurora A | 42[4] | 49.8[4] |

| Aurora B | 198[4] | - |

| Aurora C | 227[4] | - |

Table 2: In Vitro Growth Inhibition (GI₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MV4-11 | Leukemia | 0.08[4] |

| COLO 205 | Colon | 0.08 - 1.2[3] |

| SW620 | Colon | 0.08 - 1.2[3] |

| HCT116 | Colon | 0.08 - 1.2[3] |

| HT-29 | Colon | 0.08 - 1.2[3] |

| KW12 | Colon | 0.08 - 1.2[3] |

| HeLa | Cervical | 0.08 - 1.2[3] |

| A2780 | Ovarian | 0.08 - 1.2[3] |

| OVCAR-8 | Ovarian | 0.08 - 1.2[3] |

| MDA-MB-157 | Breast | 1.7[4] |

| MB4-11 | - | 0.08 - 1.2[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Aurora Kinase Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against Aurora kinases.

Methodology:

-

Recombinant human Aurora A, B, or C (e.g., as GST-fusion proteins expressed in baculovirus) are used.[4]

-

The kinase reactions are performed in a kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, and 1 mM DTT).[7]

-

The reaction mixture contains γ-³²P-ATP, the respective Aurora kinase, and varying concentrations of this compound.[4]

-

The reactions are incubated for 30 minutes at 30°C.[7]

-

The reaction is terminated by the addition of sample buffer.[5]

-

The reaction products are separated on Novex Tris-Glycine gels.[4]

-

The gel is dried on a vacuum gel drier at 80°C for 1 hour.[4]

-

The dried gel is exposed to Kodak-Biomax XR film for autoradiography.[4]

-

The concentration of this compound that inhibits kinase activity by 50% (IC₅₀) is calculated from the autoradiogram.[4]

Cell Proliferation (MTT) Assay

This protocol details the measurement of the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., Colo205, SW620, HCT116, HT29, KW12, Hela, A2780, OVCAR8, MDA-MB-157, and MV4-11) are seeded in 96-well plates.[7]

-

Cells are treated with a range of this compound concentrations (typically 0 to 50 µM) for 72 hours.[4]

-

After the incubation period, cell proliferation is assessed using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

The absorbance is measured at 570 nm using a microplate reader.[4]

-

The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response curves.

Western Blot Analysis for p21 and Rb Phosphorylation

This protocol is for detecting changes in protein expression and phosphorylation status in response to this compound treatment.

Methodology:

-

HCT116, HT29, or HeLa cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).[6][8]

-

As a control, cells can be treated with a vehicle (e.g., 0.1% DMSO).[6]

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein (e.g., 15 µg) are separated by SDS-PAGE.[9]

-

The separated proteins are transferred to a PVDF membrane.[10]

-

The membrane is blocked (e.g., with 5% fat-free milk in Tris-buffered saline) and then incubated with primary antibodies against p21, phospho-Rb (e.g., Ser780), and total Rb.[8][11]

-

A loading control, such as GAPDH or β-tubulin, is also probed to ensure equal protein loading.[8][9]

-

The membrane is then incubated with a corresponding horseradish peroxidase-conjugated secondary antibody.[10]

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo HCT116 Xenograft Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of this compound.

Methodology:

-

HCT116 human colon carcinoma cells are cultured and harvested.[12]

-

A suspension of HCT116 cells (e.g., 1 x 10⁷ cells) is subcutaneously injected into the flanks of immunocompromised mice (e.g., female NCr athymic or NOD/SCID mice).[4][13]

-

Tumors are allowed to grow to a palpable size (e.g., a mean diameter of ~5 mm or a volume of 50-150 mm³).[13]

-

Mice are then randomized into treatment and control groups.[13]

-

This compound is administered, for example, intraperitoneally (i.p.) at a dose of 100 mg/kg daily for a specified duration, such as 9 days.[6]

-

The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, and 85% sterile saline).

-

Tumor volumes are measured regularly (e.g., three times weekly) using calipers.[13]

-

Mouse body weights are also monitored throughout the study.

-

The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.[6]

Disclaimer: All animal procedures should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Aurora Kinase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijbs.com [ijbs.com]

- 11. Expression of p16 and Retinoblastoma Determines Response to CDK4/6 Inhibition in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

CCT129202: A Technical Guide on its Biological Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129202 is a potent and selective small-molecule inhibitor of the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic regulation.[1] Overexpression of Aurora kinases is a common feature in a wide range of human tumors, contributing to genetic instability and cellular transformation.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, summarizing its mechanism of action, effects on cellular processes, and impact on key signaling pathways. Quantitative data from preclinical studies are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's anticancer properties.

Mechanism of Action

This compound is a structurally novel imidazopyridine derivative that functions as an ATP-competitive inhibitor of Aurora kinases.[3][4] It exhibits high selectivity for Aurora kinases over other protein kinases.[2][5] The compound primarily targets Aurora A and Aurora B, with inhibitory effects also observed against Aurora C.[3][4] Inhibition of Aurora A and Aurora B disrupts essential mitotic processes, leading to defects in centrosome maturation, chromosome segregation, and cytokinesis.[1][6]

The molecular consequences of Aurora kinase inhibition by this compound include:

-

Reduced Histone H3 Phosphorylation: this compound potently inhibits the phosphorylation of histone H3 at Serine 10, a key substrate of Aurora B.[1][7] This inhibitory effect can be observed as early as 15 minutes after treatment.[1]

-

Stabilization of p53: Inhibition of Aurora A by this compound leads to the stabilization of the tumor suppressor protein p53.[1][7]

-

Induction of p21: The compound up-regulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2][5] This induction of p21 contributes to the downstream effects on the cell cycle.[7]

-

Rb Hypophosphorylation and E2F Inhibition: The up-regulation of p21 leads to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor.[2][5]

-

Decreased Thymidine (B127349) Kinase 1 (TK1) Transcription: Inhibition of the Rb/E2F pathway results in a decrease in the transcription of thymidine kinase 1, a key enzyme in DNA synthesis.[1][5]

Biological Effects in Cancer Cells

The inhibition of Aurora kinases by this compound translates into significant anti-proliferative and pro-apoptotic effects in a variety of human cancer cell lines.

Inhibition of Cell Proliferation

This compound effectively inhibits the growth of multiple human tumor cell lines.[2][5] The growth inhibitory potential is typically quantified by the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

| Cell Line | Cancer Type | GI50 (µM)[8] |

| COLO 205 | Colon Cancer | 0.08 |

| SW620 | Colon Cancer | 0.12 |

| HCT116 | Colon Cancer | 0.35[5] |

| HT-29 | Colon Cancer | 0.21 |

| KW12 | Colon Cancer | 0.15 |

| HeLa | Cervical Cancer | 0.18 |

| A2780 | Ovarian Cancer | 0.25 |

| OVCAR-8 | Ovarian Cancer | 0.32 |

| MDA-MB-157 | Breast Cancer | 1.2 |

| MB4-11 | Leukemia | 0.1 |

Cell Cycle Arrest and Aberrant Mitosis

A hallmark of this compound activity is the profound disruption of the cell cycle. Treatment with this compound leads to:

-

Accumulation of Cells with ≥4N DNA Content: Inhibition of mitosis and cytokinesis results in an accumulation of cells with a DNA content of 4N or greater, a state known as polyploidy.[1][2][5]

-

Mitotic Delay: Treated cells exhibit a delay in progressing through mitosis.[2][5][6]

-

Abrogation of Nocodazole-Induced Mitotic Arrest: this compound can override a mitotic arrest induced by microtubule-destabilizing agents like nocodazole.[5][6]

-

Spindle Defects: The compound induces the formation of abnormal mitotic spindles, leading to improper chromosome alignment.[5][6]

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells [5]

| Treatment | % Sub-G1 (Apoptosis) | % G1 | % S | % G2-M | % >4N |

| Vehicle (0.1% DMSO) - 24h | 2.1 | 58.7 | 15.4 | 23.8 | 0 |

| 700 nmol/L this compound - 24h | 8.3 | 10.5 | 12.7 | 38.5 | 30.0 |

| Vehicle (0.1% DMSO) - 48h | 3.2 | 60.1 | 14.9 | 21.8 | 0 |

| 700 nmol/L this compound - 48h | 25.5 | 8.9 | 10.1 | 15.5 | 40.0 |

Induction of Apoptosis

The mitotic catastrophe induced by this compound ultimately leads to programmed cell death, or apoptosis.[1][2][5] The induction of apoptosis is confirmed by:

-

Increased Sub-G1 Cell Population: Flow cytometry analysis shows an increase in the proportion of cells in the sub-G1 phase, which is indicative of fragmented DNA characteristic of apoptosis.[1]

-

Cleavage of PARP: Immunoblotting reveals an increase in the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[5]

-

Caspase Activation: In the human mast cell line HMC-1⁵⁶⁰,⁸¹⁶, this compound treatment induces the activation of caspase-3 and caspase-8.[9]

In Vivo Antitumor Activity

The anticancer effects of this compound have been demonstrated in preclinical animal models. In athymic mice bearing HCT116 human colon cancer xenografts, intraperitoneal administration of this compound at a dose of 100 mg/kg/day for 9 days resulted in significant inhibition of tumor growth.[1][5] This antitumor activity in vivo is associated with the inhibition of histone H3 phosphorylation within the tumors.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Caption: this compound Signaling Pathway in Cancer Cells.

Caption: General Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

Cell Growth Inhibition Assay (SRB Assay)

This protocol is a general representation and may require optimization for specific cell lines.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1,000-20,000 cells per well, depending on the growth rate of the cell line. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of this compound (typically ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 350 nM or 700 nM for HCT116) for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission using a long-pass filter (e.g., >575 nm).

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle, as well as the population with >4N DNA content.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Histone H3 (Ser10), anti-p53, anti-p21, anti-cleaved PARP, anti-GAPDH, or anti-tubulin as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a selective Aurora kinase inhibitor with potent antiproliferative and pro-apoptotic activity across a range of cancer cell lines. Its mechanism of action is well-characterized, involving the disruption of mitosis and the modulation of key cell cycle regulatory pathways. The in vivo efficacy of this compound in tumor xenograft models further supports its potential as an anticancer therapeutic agent. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the biological effects of this compound and other Aurora kinase inhibitors. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in cancer treatment.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]

- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Protein kinase C modulates Aurora-kinase inhibition induced by this compound in HMC-1⁵⁶⁰,⁸¹⁶ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

CCT129202: An In-Depth Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human tumors and is associated with genetic instability and cellular transformation.[1][2] this compound, a representative of a structurally novel series of imidazopyridine compounds, has demonstrated significant anti-proliferative activity in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Aurora kinases, with high selectivity for this kinase family over other tested kinases.[1][3] Its primary targets are Aurora A and Aurora B, crucial regulators of centrosome maturation, chromosome segregation, and cytokinesis.[1][2] Inhibition of these kinases by this compound disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately inhibit cell proliferation and induce apoptosis.[1]

A key consequence of Aurora kinase inhibition by this compound is the accumulation of cells with a DNA content of ≥4N, indicating a failure to properly complete mitosis.[1][2] This is often accompanied by a delay in the G2/M phase of the cell cycle.[4] Furthermore, treatment with this compound has been shown to abrogate nocodazole-induced mitotic arrest and lead to the formation of defective mitotic spindles.[1]

Downstream of Aurora kinase inhibition, this compound induces the expression of the cyclin-dependent kinase inhibitor p21.[1] This induction of p21 leads to the hypophosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the E2F transcription factor.[1] The inhibition of E2F activity contributes to the anti-proliferative effects of this compound.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various parameters.

Table 1: Inhibitory Activity of this compound against Aurora Kinases

| Kinase | IC50 (µM) |

| Aurora A | 0.042 |

| Aurora B | 0.198 |

| Aurora C | 0.227 |

Data sourced from Selleck Chemicals.[3]

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MV4-11 | Leukemia | 0.08 |

| COLO 205 | Colon Cancer | 0.1 - 1.2 |

| SW620 | Colon Cancer | 0.1 - 1.2 |

| HCT116 | Colon Cancer | 0.1 - 1.2 |

| HT-29 | Colon Cancer | 0.1 - 1.2 |

| KW12 | Colon Cancer | 0.1 - 1.2 |

| HeLa | Cervical Cancer | 0.1 - 1.2 |

| A2780 | Ovarian Cancer | 0.1 - 1.2 |

| OVCAR-8 | Ovarian Cancer | 0.1 - 1.2 |

| MDA-MB-157 | Breast Cancer | 1.7 |

Data represents a range of reported values.[1][3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

References

CCT129202: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, critical regulators of mitosis. Its mechanism of action culminates in the induction of apoptosis in a wide range of human cancer cell lines. This technical guide delineates the core molecular pathways activated by this compound, leading to programmed cell death. We present a comprehensive overview of its primary mechanism involving mitotic catastrophe, a secondary pathway involving the p53/p21/Rb axis, quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action: Aurora Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are essential for proper mitotic progression.[2] The inhibition of Aurora A and B is particularly crucial for its anti-cancer effects.[1]

-

Inhibition of Aurora A: Leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles.[3]

-

Inhibition of Aurora B: Disrupts the alignment of chromosomes at the metaphase plate and prevents the proper functioning of the spindle assembly checkpoint. This also leads to a failure of cytokinesis.[2][3]

This dual inhibition disrupts the mitotic process, leading to a state known as mitotic catastrophe . Cells treated with this compound are unable to complete cell division correctly, resulting in the accumulation of cells with a DNA content of 4N or greater (polyploidy).[3] This aberrant mitotic state is a strong trigger for the intrinsic pathway of apoptosis.[3]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against Aurora kinases and other selected kinases is summarized below.

| Kinase | IC50 (µM) | Percent Inhibition @ 1µM | Reference |

| Aurora A | 0.042 | 92% | [1] |

| Aurora B | 0.198 | 60% | [1] |

| Aurora C | 0.227 | Not Reported | [1] |

| FGFR3 | Not Reported | 27% | [1] |

| GSK3β | Less Potent | Not Reported | [1] |

| PDGFRβ | Less Potent | Not Reported | [1] |

| CRAF | Not Active | Not Reported | [1] |

The Induced Apoptosis Pathway

The primary mechanism of cell death induced by this compound is apoptosis, triggered by mitotic catastrophe. Evidence points towards the activation of the intrinsic (mitochondrial) apoptotic pathway.

Mitotic Catastrophe Leading to Apoptosis

The failure to complete mitosis correctly due to Aurora kinase inhibition leads to cellular stress and the activation of pro-apoptotic signals. This pathway is characterized by:

-

Accumulation of Polyploid Cells: As cells fail to divide, they re-replicate their DNA, leading to a population of cells with ≥4N DNA content.[3]

-

Caspase Activation: In the human mast cell line HMC-1⁵⁶⁰,⁸¹⁶, this compound has been shown to induce the activation of caspase-3 and caspase-8. While caspase-8 is typically associated with the extrinsic pathway, its activation can also occur downstream of the intrinsic pathway in some contexts. The activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis.

-

PARP Cleavage: A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a widely recognized marker of apoptosis and has been observed in cells treated with this compound.

References

CCT129202 Target Validation in Tumor Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the target validation of CCT129202, a potent and selective small-molecule inhibitor of the Aurora kinase family, in various tumor cell lines. This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2][3] Overexpression of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cell proliferation and the cell cycle, and detailed protocols for the key experiments used to validate its target engagement and downstream pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

The Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division.[4] Their involvement in critical mitotic events, such as centrosome maturation, chromosome segregation, and cytokinesis, and their frequent overexpression in a wide range of human tumors, have made them a focal point for the development of novel anti-cancer therapies.[4] this compound is a novel imidazopyridine derivative that has demonstrated high selectivity and potent inhibitory activity against Aurora kinases.[5] This guide summarizes the key preclinical data validating the targeting of Aurora kinases by this compound in tumor cell lines and provides detailed methodologies for the essential experiments involved in this validation process.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding pocket of Aurora kinases A, B, and C.[1][2][3] This inhibition disrupts the normal progression of mitosis, leading to a cascade of downstream cellular events.

The primary mechanism of action involves the following key steps:

-

Inhibition of Aurora Kinases: this compound directly inhibits the enzymatic activity of Aurora kinases A, B, and C.

-

Induction of p21: Treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[4][6]

-

Hypophosphorylation of Retinoblastoma (Rb) Protein: The induction of p21 results in the decreased phosphorylation of the Retinoblastoma (Rb) protein.[4][6]

-

Inhibition of E2F Transcription Factor: Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting its activity.[4][6]

-

Downregulation of Thymidine (B127349) Kinase 1 (TK1): The inhibition of E2F leads to a decrease in the transcription of its target genes, including thymidine kinase 1 (TK1), which is essential for DNA synthesis.[4][6]

-

Cell Cycle Arrest and Apoptosis: The culmination of these events is a delay in mitosis, the formation of abnormal mitotic spindles, and an accumulation of cells with a DNA content of ≥4N, ultimately leading to apoptosis.[6][7]

The inhibition of Aurora A by this compound also leads to the stabilization of the p53 tumor suppressor protein, while the inhibition of Aurora B is marked by a decrease in the phosphorylation of histone H3.[7]

Caption: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against Aurora kinases and its growth-inhibitory effects on a panel of human tumor cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

| Kinase | IC50 (µM) | Reference(s) |

| Aurora A | 0.042 | [1][8] |

| Aurora B | 0.198 | [1][8] |

| Aurora C | 0.227 | [1][8] |

Table 2: Growth Inhibitory (GI50) Values of this compound in Human Tumor Cell Lines

| Cell Line | Tumor Type | GI50 (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | 0.1 - 1 | [5] |

| HT29 | Colon Carcinoma | Not Specified | [9] |

| HeLa | Cervical Cancer | Not Specified | [9] |

| MV4-11 | Leukemia | 0.08 | Not Specified |

| MDA-MB-157 | Breast Cancer | 1.7 | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the target validation of this compound.

Caption: Experimental Workflow for this compound Target Validation.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified Aurora kinases.

Materials:

-

Recombinant human Aurora A, B, and C kinases

-

Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

Substrate peptide (e.g., Kemptide)

-

This compound

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and this compound dilution.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer a portion of the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.[1]

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the growth-inhibitory effects of this compound.

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][10]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[6][10]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in culture plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[3][11]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting

Immunoblotting (Western blotting) is used to detect changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.

Materials:

-

Tumor cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-total Rb, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in lysis buffer and quantify the protein concentration.[14]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C.[15]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

-

Densitometry analysis can be performed to quantify the changes in protein expression.[16]

Immunofluorescence for α-tubulin

This microscopy technique is used to visualize the effects of this compound on the mitotic spindle.

Materials:

-

Tumor cell lines

-

This compound

-

Coverslips

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips and treat with this compound or vehicle control.

-

Fix the cells with the chosen fixative.[17]

-

If using paraformaldehyde, permeabilize the cells with permeabilization buffer.[17]

-

Block non-specific antibody binding with blocking solution.[17]

-

Incubate with the primary anti-α-tubulin antibody.[18]

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody.[19]

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.[18]

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope to observe any abnormalities in the mitotic spindles.

In Vivo HCT116 Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

HCT116 human colon carcinoma cells

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Protocol:

-

Subcutaneously implant a suspension of HCT116 cells mixed with Matrigel into the flank of the mice.[2][20]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2][20]

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).[2][20]

-

Continue the treatment for a specified period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate tumor growth inhibition to assess the efficacy of this compound.[2]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).[2][21]

Conclusion

The data and experimental protocols presented in this technical guide provide a robust framework for the target validation of this compound in tumor cell lines. The consistent findings across in vitro and in vivo studies, demonstrating the potent and selective inhibition of Aurora kinases and the subsequent downstream effects on cell cycle regulation and apoptosis, strongly support the continued development of this compound as a promising anti-cancer therapeutic agent. This guide serves as a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and other Aurora kinase inhibitors.

References

- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. v19.proteinatlas.org [v19.proteinatlas.org]

- 19. Yale Immunofluorescence Protocol [sigmaaldrich.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]

Imidazopyridine Aurora Kinase Inhibitors: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of imidazopyridine-based Aurora kinase inhibitors. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core preclinical data, experimental methodologies, and underlying signaling pathways pertinent to this class of compounds. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression and association with genomic instability in a wide range of human cancers have established them as attractive targets for anticancer drug discovery. The imidazopyridine scaffold has emerged as a promising chemotype for the development of potent and selective Aurora kinase inhibitors. This review focuses on the preclinical data and methodologies associated with imidazopyridine-based inhibitors, providing a foundational resource for their continued investigation and development.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiproliferative activities of selected imidazopyridine-based Aurora kinase inhibitors against various Aurora kinase isoforms and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazopyridine Derivatives

| Compound | Aurora A (IC50, µM) | Aurora B (IC50, µM) | Aurora C (IC50, µM) | Other Kinases (IC50, µM) | Reference |

| Compound 28c | 0.067 | 12.71 | - | FLT3 (0.162) | [1] |

| Compound 40f | 0.015 | 3.05 | - | - | [2] |

| Compound 51 (CCT137690) | 0.015 | 0.025 | 0.019 | - | |

| CCT129202 | 0.042 | 0.198 | 0.227 | - | [3] |

| Compound 31 | 0.042 | 0.198 | 0.227 | - | [3] |

| AMG 900 | 0.005 | 0.004 | 0.001 | p38α (0.053), TYK2 (0.065), JNK2 (0.12), MET (0.25), TIE2 (0.65) | |

| SNS-314 | 0.009 | 0.031 | 0.003 | - | [4] |

Table 2: Cellular Antiproliferative and Mechanistic Activity of Imidazopyridine Derivatives

| Compound | Cell Line | GI50 (µM) | Cellular Aurora A Inhibition (IC50, µM) (p-T288) | Cellular Aurora B Inhibition (IC50, µM) (p-HH3) | Reference |

| Compound 28c | HCT116 | 2.30 | 0.065 (HCT116) | 24.65 (HCT116) | [1] |

| HeLa | - | 0.16 | 76.84 | [1] | |

| MV4-11 | 0.299 | - | - | [1] | |

| Compound 40f | HeLa | - | 0.070 | 24.24 | [2] |

| This compound | HCT116 | ~0.35 | - | - | [5] |

| AMG 900 | Various (26 lines) | 0.0007 - 0.0053 | - | - | |

| SNS-314 | Various | 0.0018 - 0.0244 | - | 0.009 - 0.060 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of imidazopyridine Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reagent Preparation :

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a solution of the desired Aurora kinase (e.g., Aurora A or B) in Kinase Assay Buffer.

-

Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in Kinase Assay Buffer.

-

Prepare serial dilutions of the imidazopyridine inhibitor in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Procedure :

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the kinase solution to each well.

-

Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[6]

-

Cellular Aurora Kinase Activity Assay (Western Blot for Phospho-Histone H3)

This assay assesses the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

-

Cell Culture and Treatment :

-

Seed cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the imidazopyridine inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction :

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting :

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or a housekeeping protein like GAPDH.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.

-

Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 value.[5]

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding and Treatment :

-

Seed cells (e.g., HCT116) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.[7]

-

Treat the cells with a range of concentrations of the imidazopyridine inhibitor or vehicle (DMSO) for a specified period (e.g., 72 hours).

-

-

MTT Incubation :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[7]

-

-

Formazan (B1609692) Solubilization :

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate for 10-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of imidazopyridine Aurora kinase inhibitors in a mouse xenograft model.

-

Animal Model and Tumor Implantation :

-

Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 or SW620 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Administration :

-

Randomize the mice into treatment and control groups.

-

Administer the imidazopyridine inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) according to a predetermined dosing schedule (e.g., once or twice daily for a specified number of weeks).[4]

-

The control group should receive the vehicle under the same schedule.

-

-

Tumor Growth Measurement and Monitoring :

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Assessment (Optional) :

-

At the end of the study or at specific time points, tumors can be excised for pharmacodynamic analysis.

-

Assess the levels of biomarkers such as phospho-Histone H3 by Western blotting or immunohistochemistry to confirm target engagement in vivo.

-

-

Data Analysis :

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effects.[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Aurora kinase signaling pathway and typical experimental workflows for inhibitor evaluation.

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Caption: In Vitro Evaluation Workflow for Aurora Kinase Inhibitors.

Caption: Cellular and In Vivo Evaluation Workflow.

Conclusion

Imidazopyridine-based compounds represent a promising class of Aurora kinase inhibitors with demonstrated potent in vitro and in vivo anticancer activity. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and research workflows. The information presented herein is intended to support the ongoing research and development of this important class of targeted cancer therapeutics. Further optimization of the imidazopyridine scaffold may lead to the discovery of novel clinical candidates with improved efficacy and safety profiles.

References

- 1. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CCT129202 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis.[1] Overexpression of Aurora kinases is linked to a variety of human cancers, making them a key target for cancer therapy.[1] this compound demonstrates ATP-competitive inhibition of Aurora A and B kinases, leading to mitotic arrest, accumulation of cells with ≥4N DNA content, and subsequent apoptosis.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including enzyme inhibition assays, cell viability assessment, and analysis of cellular mechanism of action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 | Ki | Percent Inhibition (at 1 µM) |

| Aurora A | 0.042 µM | 49.8 nM | 92% |

| Aurora B | 0.198 µM | - | 60% |

| Aurora C | 0.227 µM | - | - |

| FGFR3 | - | - | 27% |

Data compiled from multiple sources.[3]

Table 2: this compound Cell Growth Inhibition (GI50) in Human Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MV4-11 | Leukemia | 0.08 |

| HCT116 | Colon Cancer | 0.35 (approx.) |

| COLO 205 | Colon Cancer | 0.08 - 1.2 |

| SW620 | Colon Cancer | 0.08 - 1.2 |

| HT-29 | Colon Cancer | 0.08 - 1.2 |

| KW12 | Colon Cancer | 0.08 - 1.2 |

| HeLa | Cervical Cancer | 0.08 - 1.2 |

| A2780 | Ovarian Cancer | 0.08 - 1.2 |

| OVCAR-8 | Ovarian Cancer | 0.08 - 1.2 |

| MDA-MB-157 | Breast Cancer | 1.7 |

| MB4-11 | - | 0.08 - 1.2 |

GI50 values represent the concentration of this compound that causes 50% inhibition of cell growth.[3][4]

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 of this compound against Aurora kinases.

Materials:

-

Recombinant human Aurora A, B, or C kinase

-

Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM NaCl, 2.5 mM MgCl2, 1 mM DTT[5]

-

γ-³²P-ATP

-

This compound (dissolved in DMSO)

-

Substrate (e.g., Myelin Basic Protein)

-

Novex Tris-Glycine gels

-

Sample buffer

-

Kodak-Biomax XR film

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the kinase buffer, recombinant Aurora kinase, and the appropriate concentration of this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding γ-³²P-ATP and the substrate.

-

Incubate the reaction mixture for 30 minutes at 30°C.[5]

-

Stop the reaction by adding sample buffer.[5]

-

Separate the reaction products by SDS-PAGE using Novex Tris-Glycine gels.[5]

-

Dry the gel on a vacuum gel drier at 80°C for 1 hour.[5]

-

Expose the dried gel to Kodak-Biomax XR film to visualize the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits kinase activity by 50%.[5]

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to determine the GI50 of this compound in cancer cell lines.

Materials:

-

Human tumor cell lines (e.g., HCT116, HeLa, MV4-11)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multilabel plate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM) for 72 hours.[3][5] Include a DMSO-treated vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multilabel plate reader.[3]

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Human tumor cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and allow them to attach overnight.

-

Treat the cells with this compound (e.g., at a concentration of 2 x GI50) or DMSO for 24 and 48 hours.[6]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Gate the cell populations to determine the percentage of cells in the sub-G1, G1, S, G2/M, and >4N phases of the cell cycle.[6]

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of Histone H3 and the expression of p21 and p53.

Materials:

-